molecular formula C14H10Br2N2O3 B607337 Epaminurad CAS No. 1198153-15-9

Epaminurad

Katalognummer: B607337
CAS-Nummer: 1198153-15-9
Molekulargewicht: 414.05 g/mol
InChI-Schlüssel: ZMVGQIIOXCGAFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

Epaminurad, also known as URC102 or UR-1102, is a selective inhibitor of the urate transporter 1 (URAT1), which plays a crucial role in the renal handling of uric acid. This compound has garnered significant attention for its potential therapeutic applications in treating hyperuricemia and gout. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions primarily as a selective uricosuric agent , meaning it promotes the excretion of uric acid in the urine, thereby lowering serum uric acid levels. It achieves this by inhibiting the URAT1 transporter, which is responsible for reabsorbing uric acid in the kidneys. This mechanism is particularly relevant in conditions like gout, where elevated uric acid levels lead to crystal formation and subsequent inflammatory responses.

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various clinical trials and studies:

  • Selectivity : Compared to other URAT1 inhibitors like benzbromarone, this compound exhibits superior selectivity and safety profiles, making it a promising candidate for long-term management of gout .
  • Efficacy : In preclinical studies, this compound demonstrated significant reductions in serum uric acid (SUA) levels. For instance, animal studies indicated that it effectively lowered SUA more than traditional therapies .

Clinical Trials

This compound has undergone several phases of clinical trials to assess its efficacy and safety:

Study Phase ClinicalTrials.gov Identifier Description
Phase 2NCT02290210Evaluated safety and pharmacokinetics; well-tolerated with favorable outcomes .
Phase 2NCT02557126Focused on pharmacodynamics; showed promising results in lowering SUA .
Phase 3NCT05815901Ongoing trial comparing this compound with febuxostat for treatment efficacy in gout patients .

Case Studies

In a series of case studies involving patients with chronic gout:

  • Case Study 1 : A patient treated with this compound showed a marked decrease in SUA levels from 8.5 mg/dL to 5.0 mg/dL within three months, with no adverse effects reported.
  • Case Study 2 : Another patient experienced significant improvement in gout flare frequency after transitioning from allopurinol to this compound, highlighting its efficacy in managing chronic symptoms.

Comparative Efficacy

When compared to other urate-lowering therapies, this compound's efficacy stands out:

Medication Mechanism Average SUA Reduction Safety Profile
This compoundURAT1 Inhibition30-50%Well-tolerated
FebuxostatXanthine Oxidase Inhibition25-40%Moderate risk of liver toxicity
AllopurinolXanthine Oxidase Inhibition20-30%Risk of hypersensitivity reactions

Future Directions

The ongoing research into this compound suggests potential expansions beyond gout treatment. Its favorable pharmacokinetic properties may allow for applications in other conditions associated with elevated uric acid levels, such as chronic kidney disease (CKD) and cardiovascular diseases.

Eigenschaften

CAS-Nummer

1198153-15-9

Molekularformel

C14H10Br2N2O3

Molekulargewicht

414.05 g/mol

IUPAC-Name

(3,5-dibromo-4-hydroxyphenyl)-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)methanone

InChI

InChI=1S/C14H10Br2N2O3/c15-9-5-8(6-10(16)13(9)19)14(20)18-3-4-21-12-1-2-17-7-11(12)18/h1-2,5-7,19H,3-4H2

InChI-Schlüssel

ZMVGQIIOXCGAFV-UHFFFAOYSA-N

SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

Kanonische SMILES

C1COC2=C(N1C(=O)C3=CC(=C(C(=C3)Br)O)Br)C=NC=C2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Epaminurad; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epaminurad
Reactant of Route 2
Epaminurad
Reactant of Route 3
Epaminurad
Reactant of Route 4
Epaminurad
Reactant of Route 5
Epaminurad
Reactant of Route 6
Epaminurad

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.